molecular formula C7H8FNO B8301049 3-Amino-4-fluoro-2-methylphenol

3-Amino-4-fluoro-2-methylphenol

Cat. No.: B8301049
M. Wt: 141.14 g/mol
InChI Key: OIAWIBFDSKVGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-fluoro-2-methylphenol (C₇H₈FNO, molecular weight: 153.15 g/mol) is a fluorinated phenolic compound characterized by an amino (-NH₂), hydroxyl (-OH), fluorine (-F), and methyl (-CH₃) substituents on a benzene ring. This compound has garnered attention in pharmaceutical research, particularly in the synthesis of kinase inhibitors. For instance, it was utilized as a key intermediate in the development of anilinoquinazoline derivatives targeting RET kinase, where its structural features contributed to retained cellular activity despite challenges in physicochemical optimization . The fluorine atom enhances electronegativity and metabolic stability, while the methyl group modulates lipophilicity, making it a versatile scaffold for drug discovery.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

3-amino-4-fluoro-2-methylphenol

InChI

InChI=1S/C7H8FNO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,9H2,1H3

InChI Key

OIAWIBFDSKVGHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)F)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C₇H₈FNO 153.15 -NH₂, -F, -CH₃, -OH RET kinase inhibitor intermediates; balances lipophilicity and cellular permeability
3-Amino-2-methylphenol C₇H₉NO 123.15 -NH₂, -CH₃, -OH Simpler analogue lacking fluorine; reduced electronegativity and metabolic stability
4-Fluoro-2-methylaniline C₇H₈FN 125.15 -NH₂, -F, -CH₃ Amine derivative; higher basicity vs. phenolic -OH; used in agrochemical intermediates
2-Amino-4-(trifluoromethyl)phenol C₇H₆F₃NO 193.13 -NH₂, -CF₃, -OH Enhanced lipophilicity (CF₃); potential use in high-throughput screening libraries
5-Amino-4-fluoro-2-(bulky alkyl)phenol C₁₅H₂₄FNO 253.36 -NH₂, -F, -OH, 3-ethyl-2,2-dimethylpentan-3-yl Increased lipophilicity but steric hindrance may limit membrane permeability
3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)-2-azetidinone C₁₅H₁₁F₂N₂O 284.26 -NH₂, -F (×2), azetidinone ring Azetidinone core for enzyme inhibition; dual fluorophenyl groups enhance target affinity
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol C₁₃H₁₀Cl₂FNO 286.13 -Cl (×2), -F, -NH-, -OH Chlorine substituents increase molecular weight and potential toxicity; agrochemical uses

Key Observations:

Electronic Effects: The fluorine atom in this compound enhances electronegativity, improving hydrogen-bonding capacity and metabolic stability compared to non-fluorinated analogues like 3-amino-2-methylphenol .

Lipophilicity and Permeability: The methyl group in this compound provides moderate lipophilicity, optimizing cellular permeability for kinase inhibitors . Bulky substituents, as seen in 5-amino-4-fluoro-2-(3-ethyl-2,2-dimethylpentan-3-yl)phenol, increase molecular weight and logP but may hinder passive diffusion .

Biological Activity: Azetidinone derivatives (e.g., 3-amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)-2-azetidinone) leverage rigid heterocyclic cores for targeted enzyme inhibition, differing from the phenolic scaffold’s applications .

Synthetic Utility: this compound’s balance of substituents makes it a preferred intermediate in drug discovery, whereas 4-fluoro-2-methylaniline’s amine group is more reactive in electrophilic substitutions .

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